molecular formula C9H5Cl2F3O2 B1357689 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid CAS No. 1017777-86-4

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B1357689
CAS No.: 1017777-86-4
M. Wt: 273.03 g/mol
InChI Key: LYKFEAIUZGMHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid” is an organic compound . It is also known by its IUPAC name "[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5Cl2F3O2/c10-6-2-1-5 (9 (12,13)14)4 (8 (6)11)3-7 (15)16/h1-2H,3H2, (H,15,16) . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . Its molecular weight is 273.04 .

Scientific Research Applications

  • Crystal Structure Studies : A study by Castellari and Ottani (1996) explored the structure of the salt of 2-(2,6-dichlorophenylamino)-phenylacetic acid with tris(2-hydroxyethyl)amine. The research focused on understanding the hydrogen-bonded structures and intermolecular interactions, which are crucial for understanding the properties of the compound (Castellari & Ottani, 1996).

  • Plant Growth Regulation : Pybus, Wain, and Wightman (1959) investigated the plant growth-regulating activity of chloro-substituted phenylacetic acids, including 2,3-dichloro derivatives. These compounds showed significant activity in wheat cylinder, pea segment, and pea curvature tests, highlighting their potential as plant growth regulators (Pybus, Wain, & Wightman, 1959).

  • Photocatalytic Degradation Studies : Martínez et al. (2011) conducted a study on the photocatalytic degradation of diclofenac, a compound structurally similar to 2,3-dichloro-6-(trifluoromethyl)phenylacetic acid. This research is relevant for understanding the environmental impact and degradation pathways of similar compounds (Martínez et al., 2011).

  • Adsorption Studies for Herbicide Development : Brian (1960) explored the adsorption of phenylacetic acids, including the 2,3-dichloro variant, to plant constituents. This research contributes to understanding the mechanism of action of potential herbicides (Brian, 1960).

  • Photodecarboxylation Processes : Burns and Lukeman (2010) demonstrated the efficient photodecarboxylation of CF3-substituted phenylacetic acids, which is relevant for chemical transformations and syntheses involving compounds like this compound (Burns & Lukeman, 2010).

  • Role in Penicillin Production : Moyer and Coghill (1947) studied the effect of phenylacetic acid on penicillin production, highlighting the importance of phenylacetic acid derivatives in antibiotic synthesis (Moyer & Coghill, 1947).

  • Influence on Reactivity and Acidity : Srivastava et al. (2015) conducted a comparative study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 2,3-dichloro derivatives, providing insights into their chemical behavior (Srivastava et al., 2015).

  • Synthesis of α-(Trifluoromethyl)phenylacetic Acid : Németh, Rákoczy, and Simig (1996) reported on the practical synthesis of α-(trifluoromethyl)phenylacetic acid, which is structurally related to this compound, showing the synthetic pathways for these types of compounds (Németh, Rákoczy, & Simig, 1996).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the expression of genes involved in metabolic pathways, leading to changes in the metabolic flux within the cell. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to inhibition or activation of these biomolecules, resulting in changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)4(8(6)11)3-7(15)16/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKFEAIUZGMHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228606
Record name 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-86-4
Record name 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.